molecular formula C23H15BrN4O3 B2925152 2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1358920-49-6

2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2925152
CAS No.: 1358920-49-6
M. Wt: 475.302
InChI Key: IKIDRLZRJMEWHJ-UHFFFAOYSA-N
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Description

This compound (Compound ID: F990-0289) is a phthalazinone derivative featuring a 4-bromophenyl group at position 2 and a 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety at position 4 of the phthalazinone core. Its molecular formula is C₂₃H₁₅BrN₄O₃, with a molecular weight of 475.3 g/mol . Key physicochemical properties include a high lipophilicity (logP = 5.04) and a polar surface area of 65.084 Ų, indicating moderate solubility in aqueous environments .

Properties

IUPAC Name

2-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c1-30-19-9-5-4-8-18(19)21-25-22(31-27-21)20-16-6-2-3-7-17(16)23(29)28(26-20)15-12-10-14(24)11-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDRLZRJMEWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromophenyl Substituents

2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one (L100-0310)

  • Molecular Formula : C₂₄H₁₇BrN₄O₃
  • Molecular Weight : 489.33 g/mol
  • Key Differences :

  • Substitution at the oxadiazole ring: 2-bromophenyl (vs. 2-methoxyphenyl in F990-0289).
  • Phthalazinone substituent: 4-methoxyphenyl (vs. 4-bromophenyl in F990-0289). Physicochemical Properties:
  • Lower lipophilicity (logP = 4.42) compared to F990-0289, likely due to the methoxy group’s polarity .

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (HR298551)

  • Molecular Formula : C₂₂H₁₃BrN₄O₂
  • Molecular Weight : 445.27 g/mol
  • Key Differences :

  • Oxadiazole substituent: 3-bromophenyl (meta-bromo vs. para-bromo in F990-0289).
  • Phthalazinone substituent: Phenyl (lacking bromine or methoxy groups). Implications: The meta-bromo configuration may reduce steric hindrance compared to para-substituted derivatives .

Analogues with Methoxyphenyl and Other Aromatic Groups

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1207014-04-7)

  • Molecular Formula : C₂₃H₁₆N₄O₃
  • Molecular Weight : 396.41 g/mol
  • Key Differences :

  • Oxadiazole substituent: 4-methoxyphenyl (vs. 2-methoxyphenyl in F990-0289).
  • Phthalazinone substituent: Phenyl (vs. 4-bromophenyl).

2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

  • Molecular Formula : C₂₅H₁₈N₄O₂
  • Molecular Weight : 406.44 g/mol (estimated)
  • Key Differences :

  • Substituents: Ortho-methyl groups on both the phthalazinone and oxadiazole rings.

Functional Analogues with Diverse Cores

TRPA1/TRPV1 Antagonists (Compounds 46–51) Core Structure: Benzo[d]imidazol-2-one instead of phthalazinone. Key Features:

  • Substituents include trifluoromethyl, chlorophenethyl, and piperidinyl groups.
  • Higher purity (>98%) and variable yields (30–72%).
    • Comparison : While structurally distinct, these compounds highlight the pharmacological relevance of 1,2,4-oxadiazole moieties in targeting ion channels.

Research Implications

  • Substituent Effects : The position of bromine (para vs. meta/ortho) and the presence of methoxy groups significantly influence lipophilicity and steric interactions. For example, F990-0289’s para-bromophenyl group enhances lipophilicity compared to L100-0310’s ortho-bromo derivative .
  • Synthetic Challenges : Lower yields in certain analogues (e.g., Compound 50 at 30% yield ) highlight the complexity of introducing bulky substituents.

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